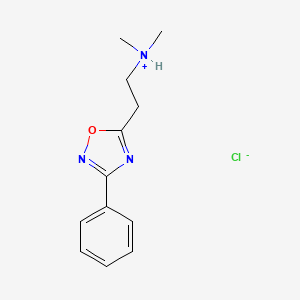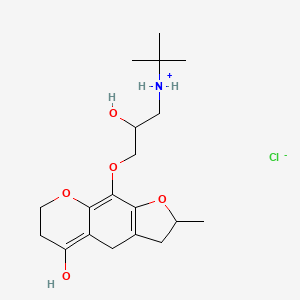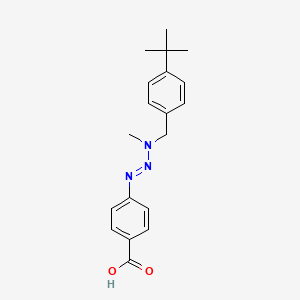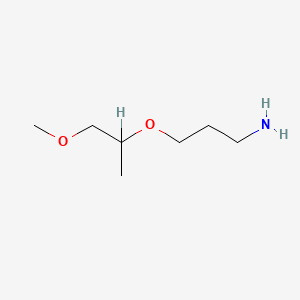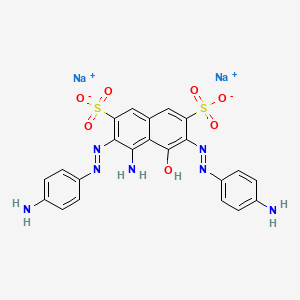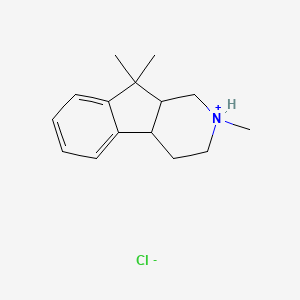
cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride: is a chemical compound with a complex structure It belongs to the class of indeno-pyridine derivatives and is characterized by its hexahydro configuration and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride typically involves the catalytic reduction of precursor compounds. For example, the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno(2,1-c)pyridine and its tetrahydro analogue, phenindamine, can yield the desired hexahydro derivative . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the stereospecific formation of the cis configuration.
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Substitution reactions can occur at different positions on the indeno-pyridine ring, leading to a variety of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indeno-pyridine ring.
Wissenschaftliche Forschungsanwendungen
cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Phenindamine: A related compound with a tetrahydro configuration.
Fluorene Derivatives: Compounds with similar indeno structures but different functional groups.
Eigenschaften
CAS-Nummer |
53757-84-9 |
|---|---|
Molekularformel |
C15H22ClN |
Molekulargewicht |
251.79 g/mol |
IUPAC-Name |
2,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroindeno[2,1-c]pyridin-2-ium;chloride |
InChI |
InChI=1S/C15H21N.ClH/c1-15(2)13-7-5-4-6-11(13)12-8-9-16(3)10-14(12)15;/h4-7,12,14H,8-10H2,1-3H3;1H |
InChI-Schlüssel |
MJHUETMMRFZKID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C[NH+](CCC2C3=CC=CC=C31)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


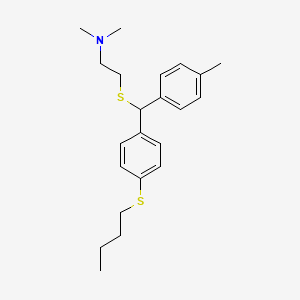
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
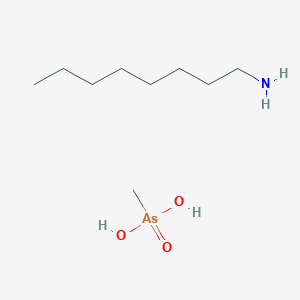

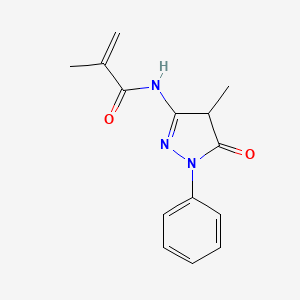
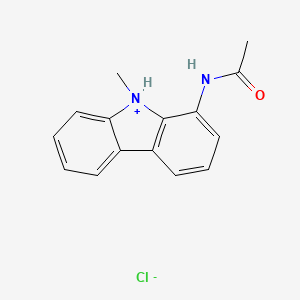

![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
